molecular formula C22H18FN5O4S2 B2480592 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 1203402-93-0

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Cat. No.: B2480592
CAS No.: 1203402-93-0
M. Wt: 499.54
InChI Key: VUURJXCKWFARDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H18FN5O4S2 and its molecular weight is 499.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4S2/c1-14(28-20(29)11-10-19(26-28)15-2-4-16(23)5-3-15)21(30)25-17-6-8-18(9-7-17)34(31,32)27-22-24-12-13-33-22/h2-14H,1H3,(H,24,27)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUURJXCKWFARDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyridazinone core and thiazole moiety, suggests various biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C19H18FN5O3S
Molecular Weight 405.44 g/mol
CAS Number 922994-01-2
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Preliminary studies indicate that it may act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are often implicated in cancer progression.

Inhibition of HDACs

Research has shown that compounds with similar structures exhibit significant HDAC inhibitory activity. For instance, a related compound demonstrated IC50 values of approximately 95.48 nM against HDAC3, indicating potent inhibition capabilities . This suggests that the target compound may also possess similar inhibitory properties, potentially leading to enhanced apoptosis in cancer cells.

Antiproliferative Effects

In vitro studies have been conducted to evaluate the antiproliferative effects of the compound on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (μM)Mechanism of Action
HepG21.30Induction of apoptosis and G2/M phase arrest
MDA-MB-2311.50Cell cycle regulation
A27801.75Apoptosis promotion

These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis, which is crucial for effective cancer therapy.

Case Studies

A recent study focused on the compound’s effects on HepG2 liver cancer cells. The results showed that treatment with varying concentrations (1 μM, 3 μM, and 9 μM) led to a significant increase in apoptosis rates from 5.83% (control) to 28.83% at the highest concentration . Flow cytometry analysis confirmed these findings, highlighting the compound's potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.